Gomisin M2

Descripción general

Descripción

Gomisin M2 es un compuesto lignano natural que se aísla de los frutos de la planta Schisandra chinensis. Es conocido por sus diversas propiedades farmacológicas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas . This compound se ha estudiado por sus posibles efectos terapéuticos en diversas afecciones inflamatorias y alérgicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Gomisin M2 se obtiene principalmente mediante extracción y purificación de la planta Schisandra chinensis. El proceso implica triturar el material vegetal y utilizar solventes para la extracción. El extracto luego se somete a destilación y cristalización para aislar y purificar this compound .

Métodos de producción industrial

En un entorno industrial, la producción de this compound implica la extracción a gran escala utilizando solventes orgánicos seguida de técnicas cromatográficas para lograr alta pureza. El proceso se optimiza para garantizar el máximo rendimiento y pureza, manteniendo al mismo tiempo la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Gomisin M2 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Breast Cancer Treatment

Gomisin M2 has shown promising results in inhibiting the proliferation of breast cancer stem cells. A study demonstrated that this compound significantly reduced the growth of triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) and mammosphere formation, which is indicative of cancer stem cell activity. The compound was found to downregulate the Wnt/β-catenin self-renewal pathway, induce apoptosis, and block mitochondrial membrane potential in these cells .

Case Study: In Vivo Efficacy

In an in vivo zebrafish model, this compound effectively suppressed tumor growth, suggesting its potential as a therapeutic agent targeting breast cancer stem cells. The findings indicate that this compound could serve as a foundation for developing new drugs aimed at treating resistant forms of breast cancer .

Dermatological Applications

Atopic Dermatitis

this compound has been investigated for its effects on atopic dermatitis (AD). Research indicates that it ameliorates AD-like skin lesions by inhibiting the activation of signaling pathways such as STAT1 and NF-κB. In BALB/c mice models induced by 2,4-dinitrochlorobenzene, this compound demonstrated significant anti-inflammatory effects, suggesting its utility in treating inflammatory skin diseases .

Psoriasis Management

Further studies have shown that this compound also alleviates psoriasis-like skin inflammation. By inhibiting inflammatory responses, it presents a potential therapeutic option for managing psoriasis .

Summary of Findings

Mecanismo De Acción

Gomisin M2 ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Antioxidante: This compound elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Anticancerígeno: Induce la apoptosis en las células cancerosas mediante la modulación de varias vías de señalización.

Antialérgico: This compound inhibe la activación de los mastocitos y reduce la liberación de histamina y otros mediadores alérgicos.

Comparación Con Compuestos Similares

Gomisin M2 es parte de un grupo de lignanos que se encuentran en Schisandra chinensis. Los compuestos similares incluyen:

- Gomisin A

- Gomisin N

- Schisandrin B

- Schisandrin C

Singularidad

This compound es único debido a su estructura molecular específica y la gama de actividades biológicas que exhibe. Si bien otros lignanos también poseen propiedades beneficiosas, this compound ha mostrado una promesa particular en aplicaciones antiinflamatorias y antialérgicas .

Actividad Biológica

Gomisin M2 is a bioactive compound derived from the traditional Chinese medicinal herb Schisandra viridis A.C. Smith, known for its therapeutic properties, particularly in cancer treatment and allergic inflammation. This article explores the biological activities of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

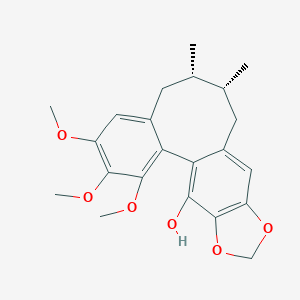

This compound is a lignan with a complex structure that contributes to its biological activity. Its molecular formula is , and it exhibits various pharmacological effects, including anti-inflammatory, anti-allergic, and anti-cancer properties.

This compound has shown significant anti-cancer activity across various studies, particularly against breast cancer. It operates through multiple mechanisms:

- Inhibition of Cancer Stem Cells (CSCs) : this compound effectively suppresses the proliferation of breast CSCs by downregulating the Wnt/β-catenin signaling pathway, which is crucial for self-renewal and differentiation of these cells .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Inhibition of Tumor Growth : In vivo studies using zebrafish models demonstrated that this compound significantly reduced tumor growth in xenografts derived from MDA-MB-231 and HCC1806 breast cancer cell lines .

Case Studies

-

Breast Cancer Study :

- Objective : To evaluate the effects of this compound on breast cancer cell lines.

- Method : MDA-MB-231 and HCC1806 cell lines were treated with varying concentrations of this compound.

- Results : The compound exhibited IC50 values ranging from 57 to 60 μM, demonstrating strong cytotoxicity against these cancer cells while showing low toxicity towards non-cancerous MCF10A cells .

-

Zebrafish Xenograft Model :

- Objective : To assess the in vivo efficacy of this compound on tumor growth.

- Method : CSC-enriched cells were injected into zebrafish embryos treated with 10 μM this compound.

- Results : A significant reduction in tumor growth was observed over 48 hours, indicating that this compound effectively targets CSCs within the tumor microenvironment .

Anti-Allergic Activity

This compound also demonstrates anti-allergic properties by inhibiting mast cell degranulation. Studies indicate that it reduces histamine and β-hexosaminidase release in mast cells, which are critical mediators in allergic responses . The inhibition occurs through the interference with FcεRI-mediated signaling pathways involving Src family kinases Lyn and Fyn .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | Downregulation of Wnt/β-catenin pathway | Strong cytotoxicity in breast cancer cell lines (IC50 = 57-60 μM) |

| Induction of apoptosis | Significant tumor growth inhibition in zebrafish models | |

| Anti-Allergic | Inhibition of mast cell degranulation | Reduced histamine release; effective at low concentrations |

Propiedades

IUPAC Name |

(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXWOMYBJCSQB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-45-4 | |

| Record name | Gomisin M2, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN M2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.